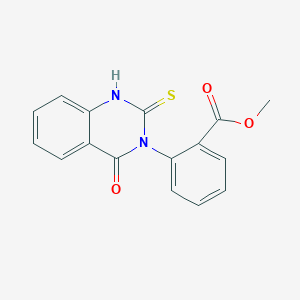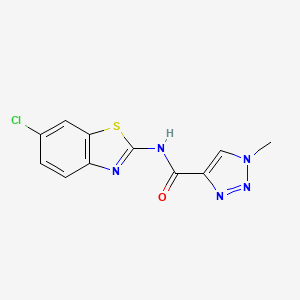![molecular formula C14H17N5O2 B6580148 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1206993-31-8](/img/structure/B6580148.png)
1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide, or MMPTC, is a synthetic compound used in scientific research and in the laboratory. It is a highly versatile compound that has many applications in a variety of fields, including biochemistry, physiology, and pharmacology. MMPTC is a small molecule that is easily synthesized and can be used to study the effects of various compounds on cells, tissues, and organisms.
科学的研究の応用
MMPTC has a wide range of applications in scientific research. It has been used in studies of cell signaling pathways, drug metabolism, and protein-protein interactions. It has also been used to study the effects of various compounds on cells, tissues, and organisms. In addition, it has been used in studies of enzyme inhibition, drug delivery, and drug design.
作用機序
MMPTC acts as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation and pain. By inhibiting cyclooxygenase-2, MMPTC can reduce the production of prostaglandins, and thus reduce inflammation and pain.
Biochemical and Physiological Effects
MMPTC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as reduce the production of pro-inflammatory cytokines. It has also been shown to reduce the activity of the enzyme cyclooxygenase-2, as well as inhibit the production of prostaglandins. In addition, it has been shown to reduce the activity of other enzymes involved in the production of inflammatory mediators.
実験室実験の利点と制限
MMPTC has several advantages when used in lab experiments. It is a small molecule, which makes it easy to synthesize and use in experiments. It is also a highly versatile compound, which makes it suitable for a wide range of applications. Additionally, it is relatively inexpensive and can be easily stored for long periods of time. However, MMPTC is not suitable for use in humans, as it has not been tested for safety or efficacy in humans.
将来の方向性
The future of MMPTC research is bright, as there are many potential applications for this compound. One potential application is in drug design, as MMPTC could be used to create new drugs that target specific enzymes or pathways. Additionally, MMPTC could be used to study the effects of various compounds on cells, tissues, and organisms. Finally, MMPTC could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.
合成法
MMPTC can be synthesized using a variety of methods, including chemical synthesis, solid-phase synthesis, and enzymatic synthesis. Chemical synthesis is the most common method of producing MMPTC, and involves the use of a variety of organic reactants, such as amines, alcohols, and acids. Solid-phase synthesis is a more efficient method of producing MMPTC, as it involves the use of solid supports, such as polystyrene beads, to speed up the reaction. Enzymatic synthesis is a more complex method of producing MMPTC, and involves the use of enzymes to catalyze the reaction.
特性
IUPAC Name |
1-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-10-13(16-17-18)14(20)15-11-2-4-12(5-3-11)19-6-8-21-9-7-19/h2-5,10H,6-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBHAQDOHDWJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)
![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)
![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)

![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)
